molecular formula C5H8BClN2O2 B7988975 2-Aminopyridin-3-ylboronic acid hcl

2-Aminopyridin-3-ylboronic acid hcl

Cat. No.: B7988975
M. Wt: 174.39 g/mol
InChI Key: QGICBGCEMGEPEB-UHFFFAOYSA-N
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Description

2-Aminopyridin-3-ylboronic acid hydrochloride: is a boronic acid derivative with the chemical formula C5H8BClN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Mechanism of Action

The mechanism by which 2-aminopyridin-3-ylboronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This interaction involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: 2-Aminopyridin-3-ylboronic acid hydrochloride is unique due to the presence of both an amino group and a boronic acid group on a pyridine ring. This unique structure allows for specific reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(2-aminopyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICBGCEMGEPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760491-44-7
Record name (2-aminopyridin-3-yl)boronic acid hydrochloride
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